molecular formula C12H14ClN3 B2399383 2-chloro-5-(3,4,5-trimethyl-1H-pyrazol-1-yl)aniline CAS No. 1322879-75-3

2-chloro-5-(3,4,5-trimethyl-1H-pyrazol-1-yl)aniline

Cat. No.: B2399383
CAS No.: 1322879-75-3
M. Wt: 235.72
InChI Key: OVUXPDNBRYERNL-UHFFFAOYSA-N
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Description

2-chloro-5-(3,4,5-trimethyl-1H-pyrazol-1-yl)aniline is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Scientific Research Applications

2-chloro-5-(3,4,5-trimethyl-1H-pyrazol-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and dyes.

Safety and Hazards

This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves discussing potential future research directions, such as new synthetic routes, applications, or investigations into the compound’s properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(3,4,5-trimethyl-1H-pyrazol-1-yl)aniline typically involves the reaction of 2-chloroaniline with 3,4,5-trimethyl-1H-pyrazole under specific conditions. One common method includes:

    Starting Materials: 2-chloroaniline and 3,4,5-trimethyl-1H-pyrazole.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

    Procedure: The mixture is heated to a specific temperature (e.g., 100°C) for several hours to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(3,4,5-trimethyl-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents like ethanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Formation of various substituted aniline derivatives.

    Oxidation: Formation of nitro or quinone derivatives.

    Reduction: Formation of amine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(3,4-dimethyl-1H-pyrazol-1-yl)aniline
  • 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
  • 2-chloro-5-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzene

Uniqueness

2-chloro-5-(3,4,5-trimethyl-1H-pyrazol-1-yl)aniline is unique due to the specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of three methyl groups on the pyrazole ring can enhance its lipophilicity and potentially improve its interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-5-(3,4,5-trimethylpyrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c1-7-8(2)15-16(9(7)3)10-4-5-11(13)12(14)6-10/h4-6H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUXPDNBRYERNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=CC(=C(C=C2)Cl)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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